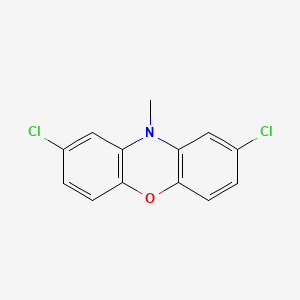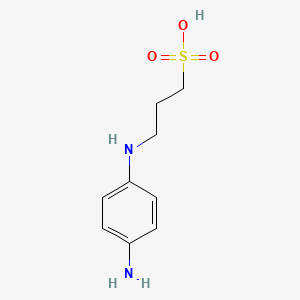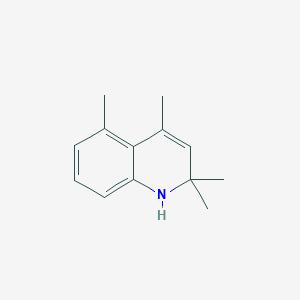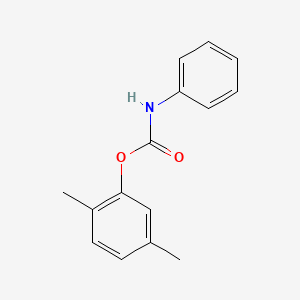
2,5-Dimethylphenyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly notable for its applications in chiral separation and as a photoremovable protecting group for amines and amino acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenyl phenylcarbamate typically involves the reaction of 2,5-dimethylphenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dimethylphenyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylphenyl phenylcarbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dimethylphenyl phenylcarbamate involves its ability to act as a photoremovable protecting group. Upon irradiation with light, the compound undergoes a photochemical reaction that releases the protected amine or amino acid. This process involves the formation of a triplet excited state, followed by the generation of a carbamic acid derivative, which subsequently decarboxylates to release the free amine .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethylphenacyl carbamate: Another photoremovable protecting group with similar applications.
Phenylcarbamate derivatives: Various derivatives used in chiral separation and organic synthesis.
Uniqueness: 2,5-Dimethylphenyl phenylcarbamate is unique due to its specific photochemical properties, which make it highly effective as a photoremovable protecting group. Its ability to release amines and amino acids with high yields under mild conditions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
66018-79-9 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H15NO2/c1-11-8-9-12(2)14(10-11)18-15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
PVVMDLAHKBYBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(But-3-en-1-yl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14474580.png)
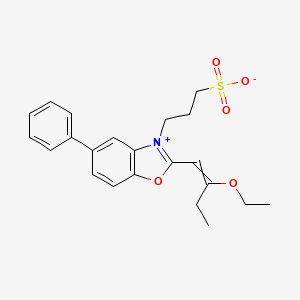
![5-Chloro-2-[(difluoromethyl)sulfanyl]-4-methyl-1,3-thiazole](/img/structure/B14474598.png)


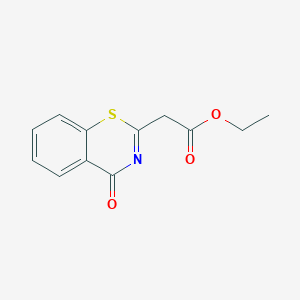
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)

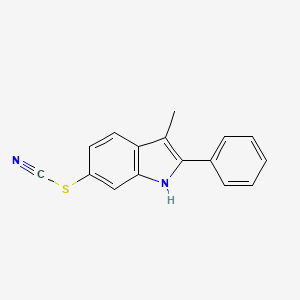
![6,9-Dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one](/img/structure/B14474646.png)

